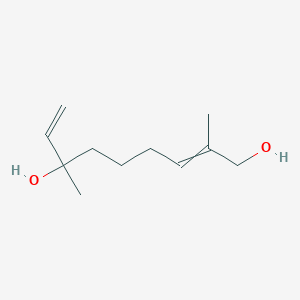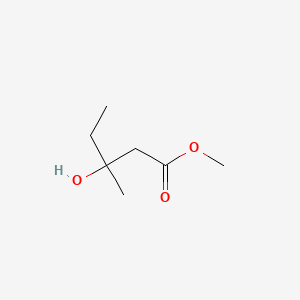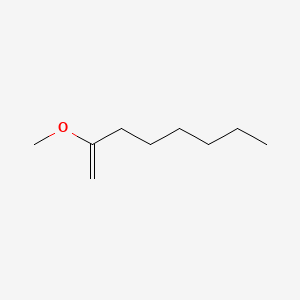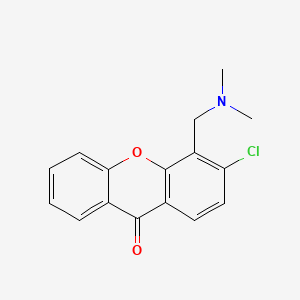![molecular formula C12H7N3O3 B14663751 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- CAS No. 37447-20-4](/img/structure/B14663751.png)
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused ring system consisting of a pyridine ring and a quinazoline ring, with a nitro group attached at the second position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- typically involves the condensation of 2-chlorobenzoic acid with 2-aminopyridine derivatives. This reaction is often carried out in the presence of a solvent such as N,N-dimethylformamide (DMF) and under ultrasound irradiation to improve yield and reduce reaction time . The reaction conditions may vary, but common reagents include potassium tert-butoxide (KtOBu) and 2-fluorobenzonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of ultrasound irradiation and environmentally benign solvents, are likely to be applied to scale up the synthesis process.
化学反応の分析
Types of Reactions
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) for reduction reactions. For substitution reactions, reagents like sodium hydride (NaH) and various electrophiles can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 11H-Pyrido[2,1-b]quinazolin-11-one, 2-amino-.
科学的研究の応用
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise in anti-inflammatory, antimicrobial, and antioxidant activities.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- involves its interaction with molecular targets such as efflux pumps in bacterial cells. By inhibiting these pumps, the compound can increase the intracellular concentration of antibiotics, thereby enhancing their efficacy . The exact molecular pathways involved in its action are still under investigation.
類似化合物との比較
Similar Compounds
11H-Pyrido[2,1-b]quinazolin-11-one: The parent compound without the nitro group.
6,7,8,9-Tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: A derivative with additional hydrogen atoms in the ring system.
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: A derivative with an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group at the second position in 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- imparts unique chemical properties, such as increased reactivity towards reduction and substitution reactions. This makes it a valuable intermediate for the synthesis of various biologically active compounds.
特性
CAS番号 |
37447-20-4 |
|---|---|
分子式 |
C12H7N3O3 |
分子量 |
241.20 g/mol |
IUPAC名 |
2-nitropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H7N3O3/c16-12-9-7-8(15(17)18)4-5-10(9)13-11-3-1-2-6-14(11)12/h1-7H |
InChIキー |
ZTZFQBQMPPNXLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)












